5-Fluoro-2-iodopyridine
Overview
Description
5-Fluoro-2-iodopyridine: is an organic compound with the molecular formula C5H3FIN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by iodine and fluorine atoms, respectively.
Scientific Research Applications
Chemistry: 5-Fluoro-2-iodopyridine is used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing complex molecules in medicinal chemistry and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents .
Industry: In the agrochemical industry, it is used to synthesize herbicides and insecticides. Its unique chemical properties enhance the efficacy and selectivity of these agrochemicals .
Safety and Hazards
Future Directions
In recent research, 2-fluoro-5-iodopyridine was used as an electrolyte additive in lithium metal batteries. It was found to not only protect the negative electrode effectively by forming a stable SEI but also convert dead lithium into active lithium . This suggests potential future applications of 5-Fluoro-2-iodopyridine in the field of energy storage.
Mechanism of Action
Target of Action
Fluorinated pyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, which suggests that they may affect multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoro-2-iodopyridine is typically synthesized by the halogenation of 2-fluoropyridine. One common method involves the reaction of 2-fluoropyridine with iodine monochloride (ICl) in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 2-position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Coupling Products: Biaryl or alkyne-substituted pyridines
Comparison with Similar Compounds
- 2-Fluoro-5-bromopyridine
- 2-Fluoro-5-chloropyridine
- 2-Fluoro-5-methylpyridine
Comparison: 5-Fluoro-2-iodopyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its brominated and chlorinated analogs, the iodine atom in this compound makes it more reactive in substitution and coupling reactions. This reactivity is advantageous in synthetic applications where selective functionalization is required .
Properties
IUPAC Name |
5-fluoro-2-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKQNFJMWPLVDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628606 | |
Record name | 5-Fluoro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159870-80-1 | |
Record name | 5-Fluoro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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